N,N'-dibutyl-1,3-propanediamine CAS number and properties
N,N'-dibutyl-1,3-propanediamine CAS number and properties
Here is an in-depth technical guide regarding N,N'-Dibutyl-1,3-propanediamine and its commercially dominant isomer, N,N-Dibutyl-1,3-propanediamine.
Chemical Identity, Synthesis, and Functional Applications[1]
Executive Summary & Structural Disambiguation[1]
CRITICAL NOTE ON ISOMERISM: Before proceeding with experimental protocols, researchers must distinguish between the two structural isomers often conflated in literature due to similar nomenclature.
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N,N-Dibutyl-1,3-propanediamine (CAS 102-83-0): The standard industrial commodity.[1] It is an unsymmetrical diamine containing one tertiary amine and one primary amine.[1] This is the molecule predominantly used in epoxy curing and chemical synthesis.[1]
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N,N'-Dibutyl-1,3-propanediamine (Symmetric): A secondary diamine where one butyl group is attached to each nitrogen atom.[1] This is a specialized intermediate used when symmetric reactivity or specific chelation properties are required.[1]
This guide focuses on CAS 102-83-0 due to its industrial prevalence, while providing specific synthesis notes for the symmetric N,N' isomer in Section 2.[1]
Chemical Identity Profile (CAS 102-83-0)[1][2][3]
| Property | Specification |
| IUPAC Name | |
| Common Synonyms | 3-(Dibutylamino)propylamine; 3-Aminopropyldibutylamine |
| CAS Number | 102-83-0 |
| Molecular Formula | |
| Molecular Weight | 186.34 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Amine Value | ~600 mg KOH/g |
Physiochemical Properties[1][4]
The hydrophobic butyl tails significantly alter the solubility and surface activity compared to lower homologs (e.g., DMAPA).
| Parameter | Value | Experimental Context |
| Boiling Point | 205°C (atm) | High boiling point makes it suitable for high-temp curing without flashing off.[1] |
| Density | 0.827 g/mL | At 25°C. Lighter than water; phase separation occurs in aqueous systems.[1] |
| Refractive Index | Useful for purity verification via refractometry.[1] | |
| Flash Point | 104°C (Closed Cup) | Class IIIB Combustible Liquid.[1] |
| Solubility | Partial in | Soluble in alcohols, ethers, and hydrocarbons.[1] |
| pKa | ~10.5 (Primary | The tertiary amine is less basic due to steric bulk.[1] |
Synthesis & Manufacturing Methodologies
A. Industrial Route: Cyanoethylation (CAS 102-83-0)
The most robust synthesis for the unsymmetrical isomer involves the Michael addition of dibutylamine to acrylonitrile, followed by catalytic hydrogenation.[1] This route avoids the formation of quaternary ammonium salts common in alkyl halide substitutions.[1]
Reaction Logic:
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Step 1 (Cyanoethylation): Dibutylamine acts as the nucleophile attacking the
-carbon of acrylonitrile.[1] -
Step 2 (Hydrogenation): The nitrile group is reduced to a primary amine using Raney Nickel or Cobalt catalysts.[1]
Figure 1: Industrial synthesis pathway via cyanoethylation/reduction.
B. Laboratory Route: Symmetric N,N'-Dibutyl Isomer
To synthesize the symmetric isomer (
Protocol:
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Reagents: 1,3-Dibromopropane (1 eq), n-Butylamine (excess, 4-5 eq).
-
Procedure:
-
Reflux 1,3-dibromopropane with excess butylamine in ethanol.[1]
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The excess amine acts as a scavenger for HBr and prevents the formation of tertiary amines.[1]
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Purification: Basify with NaOH, extract into ether, and perform fractional distillation.[1] The symmetric product boils higher than the mono-substituted byproducts.[1]
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Functional Applications
Epoxy Curing Agents
N,N-Dibutyl-1,3-propanediamine is a valuable curative for epoxy resins (DGEBA types).[1]
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Mechanism: The primary amine head (
) reacts rapidly with the epoxide ring.[1] The tertiary amine end ( ) acts as a catalytic accelerator for etherification and anhydride cures.[1] -
Advantage: The butyl groups provide internal plasticization, improving the impact resistance of the cured matrix compared to brittle methyl-analogs.[1]
Corrosion Inhibitors
The molecule exhibits an amphiphilic structure:
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Head: Polar amine groups anchor to metal surfaces (Fe, Cu).[1]
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Tail: Hydrophobic butyl chains form a barrier against moisture and ions.[1]
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Use Case: Added to industrial lubricants and cooling water systems to prevent pitting corrosion.[1]
Chemical Intermediate
Used as a precursor for:
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Amidoamines: Reacted with fatty acids to create surfactants (betaines) for personal care.[1]
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Pharmaceuticals: The propyl-linker is a pharmacophore spacer in various antimalarial and antihistamine drug candidates.[1]
Analytical Characterization & Quality Control
To validate the identity and purity of the synthesized or purchased material, the following self-validating protocol is recommended.
Total Amine Value (Titration)
This method quantifies the total basic nitrogen content.[1]
-
Reagent: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid. -
Solvent: Glacial Acetic Acid.[1]
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Indicator: Crystal Violet (Blue to Green endpoint).[1]
-
Calculation:
Where = Volume of titrant (mL), = Normality, = Sample weight (g).[1]
Isomer Differentiation (NMR)
Use
| Carbon Environment | N,N-Dibutyl (102-83-0) | N,N'-Dibutyl (Symmetric) |
| Symmetry | Asymmetric (Distinct signals for C1, C2, C3 of propyl chain) | Symmetric (C1 and C3 are equivalent) |
| Chemical Shift | C1 ( | C1/C3 ( |
Safety & Toxicology (SDS Summary)
Signal Word: DANGER
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Hazard Statements:
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Handling Protocol:
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PPE: Nitrile gloves (breakthrough time > 480 min), chemical splash goggles, and face shield.[1]
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Ventilation: Use only in a fume hood.[1] The vapor pressure is low, but aerosols are highly corrosive to the respiratory tract.
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Neutralization: Spills should be neutralized with dilute acetic acid or sodium bisulfate before cleanup.[1]
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References
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National Institute of Standards and Technology (NIST). (2023).[1] 1,3-Propanediamine, N,N-dibutyl- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[1] [Link][1]
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PubChem. (2023).[1][2] 3-(Dibutylamino)propylamine Compound Summary. National Center for Biotechnology Information.[1] [Link]
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Girolami Group. (2009).[1] Preparation and Characterization of N,N′-Dialkyl-1,3-propanedialdiminium Chlorides. University of Illinois.[1] [Link]
